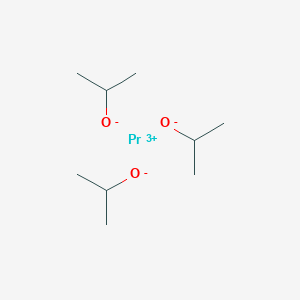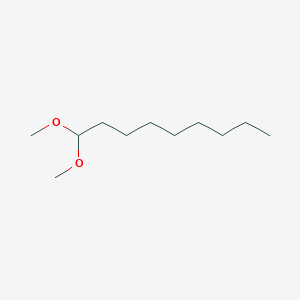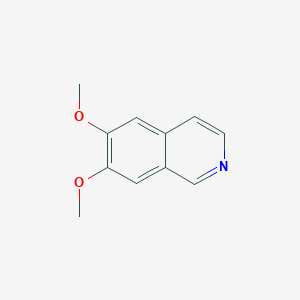
Praseodymium(III) isopropoxide
Descripción general
Descripción
Praseodymium(III) isopropoxide, or Pr(III) isopropoxide, is a chemical compound that is used in a variety of laboratory experiments. It is a light yellow solid that is insoluble in water, but soluble in organic solvents. Pr(III) isopropoxide is a strong oxidizing agent and can be used in a variety of chemical reactions. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pigments.
Aplicaciones Científicas De Investigación
Praseodymium(III) isopropoxide reacts with mono-, di-, and triethanolamines, resulting in various derivatives with potential applications in coordination chemistry (Gharia et al., 1980).
It has been used to create β-diketonates of praseodymium and neodymium, leading to new insights into the chemistry of lanthanide elements (Hasan et al., 1968).
Complexes formed with this compound and Schiff bases have been studied, showing potential for the development of new coordination compounds (Kapoor & Rajpurohit, 1977).
The electrochemical behavior of praseodymium in molten chlorides has been investigated, providing valuable data for electrochemical applications (Castrillejo et al., 2005).
Research on praseodymium-doped ceria nanopowders synthesized using praseodymium(III) compounds has implications for materials science, particularly in developing advanced ceramics (Wang et al., 2004).
A novel praseodymium(III) microsensor based on N$'$-(Pyridin-2-Ylmethylene)Benzohydrazide demonstrates the potential for selective and sensitive monitoring of praseodymium ions, with applications in analytical chemistry (Ganjali et al., 2007).
The sorption of praseodymium(III) from nitrate medium using TVEX-PHOR resin has been explored, indicating applications in metal ion recovery and environmental remediation (El-Dessouky et al., 2007).
Luminescence studies of praseodymium(III) chelates have been conducted, showing potential applications in optical materials and luminescence research (Voloshin et al., 2001).
Praseodymium(III) complexes with Schiff's bases have been synthesized, offering insights into the formation and properties of rare earth metal complexes (Kapoor et al., 1977).
Studies on rare-earth metal chalcoantimonates(III) have been conducted, which include the synthesis and characterization of praseodymium compounds, contributing to the field of inorganic chemistry (Chen & Dorhout, 1997).
Mecanismo De Acción
Target of Action
Praseodymium(III) isopropoxide is a chemical compound with the formula Pr(OCH(CH3)2)3 . It is primarily used in the field of materials science and chemistry. The compound’s primary targets are typically inorganic and organic substrates where it acts as a precursor for the deposition of praseodymium oxide .
Mode of Action
This compound interacts with its targets through a process known as chemical vapor deposition . In this process, the compound is vaporized and reacts with the substrate to form a thin film of praseodymium oxide . This reaction is typically facilitated by heat or ultraviolet light .
Biochemical Pathways
It plays a crucial role in the synthesis of praseodymium-doped materials . These materials have been used in various applications, including the degradation of organic pollutants like bisphenol A .
Pharmacokinetics
It’s important to note that the compound is considered hazardous, with safety information indicating it is flammable and corrosive .
Result of Action
The primary result of this compound’s action is the formation of praseodymium oxide films on substrates . These films have various applications, including the creation of praseodymium-doped glasses and ceramics, which are used in welding goggles and to color glass and ceramics yellow .
Action Environment
The efficacy and stability of this compound are influenced by several environmental factors. These include the temperature and pressure of the reaction environment, the presence of oxygen, and the nature of the substrate . Proper storage and handling are crucial to maintain the compound’s stability and effectiveness .
Safety and Hazards
Praseodymium(III) isopropoxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The global market for Praseodymium(III) isopropoxide is expected to witness significant growth in the coming years due to the increasing demand for high-performance materials in various sectors . Technological advancements and growing investments in research and development activities are further driving the market forward .
Propiedades
IUPAC Name |
praseodymium(3+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Pr/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIVUKFKISBKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370095 | |
| Record name | Praseodymium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19236-14-7 | |
| Record name | Praseodymium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Praseodymium(III) isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B95594.png)

![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)










